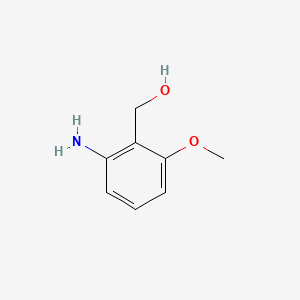

(2-Amino-6-methoxyphenyl)methanol

Description

This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via –NH2 and –OH groups) and moderate polarity due to the methoxy substituent.

Properties

IUPAC Name |

(2-amino-6-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSICPKUBLFYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666721 | |

| Record name | (2-Amino-6-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177531-95-2 | |

| Record name | (2-Amino-6-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Efficiency and Scalability

-

Catalytic oxidation excels in yield (93%) but requires specialized catalysts (e.g., TEMPO) and elevated temperatures.

-

Nitro reduction is cost-effective for bulk production but necessitates high-pressure equipment.

-

Base-mediated synthesis offers simplicity and mild conditions, ideal for lab-scale preparation.

Industrial Production Insights

Large-scale manufacturing prioritizes catalytic methods for their balance of speed and yield. For example, a patented protocol using RuCl₂(PPh₃)₃ and potassium hydroxide in benzene achieves 80% yield at 100°C under nitrogen . This method highlights the role of phosphine ligands in stabilizing ruthenium intermediates, enabling recyclability of the catalyst.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (2-Amino-6-methoxyphenyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to (2-Amino-6-methoxyphenyl)methane using strong reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: (2-Amino-6-methoxyphenyl)methanone.

Reduction: (2-Amino-6-methoxyphenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to (2-amino-6-methoxyphenyl)methanol exhibit significant cytotoxicity against various cancer cell lines. For example, studies have demonstrated that derivatives of this compound can outperform established chemotherapeutics like Doxorubicin in cytotoxic assays against breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Fluorescent Probes

The compound's photophysical properties make it a candidate for use as a fluorescent probe in biological imaging. Its ability to exhibit solvent-dependent fluorescence shifts allows for the development of sensitive detection methods for biological analytes. This property is particularly useful in monitoring cellular processes and drug interactions in real-time .

Materials Science Applications

Polymerization Initiators

this compound has been investigated for its role as a photoinitiator in cationic polymerization processes. Its effectiveness in initiating polymerization reactions under UV light suggests potential applications in the production of advanced materials, including coatings and adhesives. The compound can enhance the efficiency of photopolymerization processes, making it valuable in industrial applications .

Sensor Technology Applications

Optical Sensors

The compound's fluorescence characteristics enable its use in optical sensors for environmental monitoring. By detecting changes in emission spectra, this compound can be employed to monitor pollutants or other environmental parameters. This application is crucial for developing sensitive detection systems for hazardous substances .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2-Amino-6-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2-Amino-6-methoxyphenyl)methanol (HA-0080) with structurally related aromatic amines and phenols, focusing on substituent effects, reactivity, and applications.

Positional Isomers: (2-Amino-5-methoxyphenyl)methanol (OT-2076)

- Structural Difference : The methoxy group is at position 5 instead of 4.

- Impact: Positional isomerism alters electronic distribution and hydrogen-bonding patterns. The 5-methoxy derivative may exhibit distinct solubility and crystallinity due to differences in dipole moments and intermolecular interactions.

Substituted Aminophenols: 2-(Aminomethyl)-6-methylphenol Hydrochloride

- Structural Difference: The methoxy group is replaced with a methyl group (–CH3), and the amino group is part of a methylene-linked aminomethyl (–CH2NH2) moiety.

- Impact : The methyl group reduces polarity compared to methoxy, lowering solubility in polar solvents. The hydrochloride salt form enhances aqueous solubility, making it suitable for biochemical applications (e.g., reagent preparation) .

Fluorinated Derivatives: 2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol

- Structural Difference: A difluoroethylamino (–NHCH2CF2H) group replaces the primary amino group.

- The methoxy group at position 6 is retained, preserving hydrogen-bonding capacity with adjacent phenolic –OH .

Halogenated Analogues: 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol

- Structural Difference : A chloro-methylphenyl substituent is attached via a methylene bridge.

- Impact : The chloro group increases steric hindrance and electron-withdrawing effects, which may reduce nucleophilicity at the aromatic ring. This structural complexity suggests utility in catalysis or materials science .

Nitro-Substituted Analogues: 1-(2-Amino-6-nitrophenyl)ethanone

- Structural Difference: A nitro (–NO2) group at position 6 replaces the methoxy group, and a ketone (–COCH3) is present at position 1.

- Impact : The nitro group strongly withdraws electrons, deactivating the ring toward electrophilic substitution. This compound’s hazards are unclassified, but its incomplete toxicological profile warrants caution in handling .

Schiff Base Derivatives: 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]-methyl}phenol

- Structural Difference: An ethoxy (–OCH2CH3) group replaces the methoxy group, and an imino (–CH=N–) linkage connects to a 4-methylphenyl group.

- Impact: The ethoxy group increases hydrophobicity, while the imino group enables coordination to metal ions, suggesting applications in coordination chemistry or sensor development .

Carbamate-Protected Derivatives: tert-Butyl (2-Amino-6-methoxyphenyl)carbamate

- Structural Difference: The amino group is protected as a tert-butyl carbamate (–NHCOOC(CH3)3).

- Impact : Carbamate protection enhances stability during synthetic processes, allowing selective functionalization of other sites. This derivative is explicitly used as a pharmaceutical intermediate .

Biological Activity

(2-Amino-6-methoxyphenyl)methanol, also known as 2-amino-6-methoxybenzyl alcohol, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO2, with a molecular weight of approximately 167.21 g/mol. The structure features an amino group (-NH2) and a methoxy group (-OCH3), which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. The presence of the amino and methoxy groups enhances its interaction with microbial targets, potentially disrupting their cellular functions.

- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells.

- Neuroprotective Effects : Some studies suggest that this compound could have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism in target cells.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Oxidative Stress Reduction : The methoxy group may contribute to antioxidant activity, reducing oxidative stress in cells.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Effects

In a recent investigation reported in Cancer Letters, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results showed that the compound induced apoptosis at concentrations as low as 10 µM, with a notable increase in caspase-3 activity, suggesting its role in programmed cell death .

Neuroprotective Potential

Research conducted on neuroprotective effects highlighted that this compound could mitigate neuronal damage induced by oxidative stress in vitro. In models of oxidative stress, the compound reduced reactive oxygen species (ROS) levels significantly compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Amino-6-methoxyphenyl)-1-bromopropan-2-one | Contains bromine; different reactivity | Antimicrobial and anticancer |

| 4-Fluoroquinolin-2-amine | Fluorinated derivative; broad-spectrum activity | Antibacterial |

| 2-Amino-6-methoxybenzothiazole | Heterocyclic structure; distinct activities | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.